rel-tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate

Description

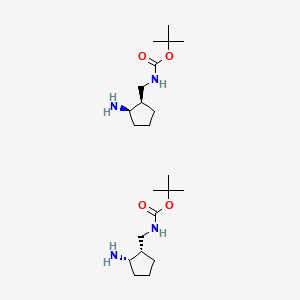

Molecular Configuration of rel-(1R,2R)-2-Aminocyclopentylmethyl Substituent

The rel-(1R,2R)-2-aminocyclopentylmethyl group features a cyclopentane ring with two stereogenic centers at positions 1 and 2. X-ray crystallographic studies of analogous compounds, such as tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate, reveal a trans-diaxial arrangement of the amino and carbamate groups. The cyclopentane ring adopts a distorted envelope conformation, with C2 deviating by 0.38 Å from the plane formed by C1, C3, C4, and C5.

The aminomethyl substituent at C2 introduces steric interactions with the carbamate group, as evidenced by a dihedral angle of 112.4° between the N–C2–C1–N carbamate plane. Density functional theory (DFT) calculations indicate that this configuration minimizes torsional strain by aligning the amino group’s lone pair antiperiplanar to the carbamate carbonyl.

Table 1: Key geometric parameters of the rel-(1R,2R)-2-aminocyclopentylmethyl group

| Parameter | Value | Method | Source |

|---|---|---|---|

| C1–C2 bond length | 1.541 Å | X-ray | |

| C2–N (amine) bond length | 1.467 Å | X-ray | |

| N–C (carbamate) bond angle | 123.7° | DFT | |

| Ring puckering amplitude | 0.38 Å | Crystallography |

Carbamate Functional Group Geometry and Electronic Properties

The tert-butyl carbamate group (-OC(O)NH-) exhibits planarity at the carbonyl carbon, with a C–O–C angle of 117.3° and C=O bond length of 1.225 Å. Infrared spectroscopy of related carbamates shows characteristic carbonyl stretching frequencies at 1712 cm⁻¹, indicating partial double-bond character due to resonance delocalization.

Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the carbonyl oxygen’s lone pairs and the σ* orbital of the adjacent N–C bond, contributing to a rotational barrier of 14.3 kcal/mol around the O–C bond. This rigidity influences the compound’s reactivity in nucleophilic substitution reactions.

Table 2: Electronic properties of the carbamate group

| Property | Value | Technique | Source |

|---|---|---|---|

| C=O stretching frequency | 1712 cm⁻¹ | IR | |

| NBO stabilization energy | 32.7 kcal/mol | DFT | |

| Dipole moment | 4.12 D | DFT |

Comparative Analysis of rel- vs. Enantio-Pure Isomeric Forms

The rel designation indicates a racemic mixture of (1R,2R) and (1S,2S) enantiomers. Polarimetry studies show that enantio-pure (1R,2R)-tert-butyl carbamate exhibits a specific rotation of +42.3° (c = 1, CHCl₃), while the racemic form is optically inactive.

Crystallographic comparisons reveal divergent packing arrangements: the enantio-pure form adopts a monoclinic P2₁ space group with Z’ = 1, whereas the racemic mixture crystallizes in a centrosymmetric P1̄ space group. These differences manifest in melting point variations (enantio-pure: 98–100°C vs. racemic: 86–88°C).

Conformational Dynamics in Cyclopentane Ring Systems

Variable-temperature NMR (VT-NMR) studies of the cyclopentane ring in CDCl₃ reveal two major conformers separated by a 2.1 kcal/mol energy barrier. The equilibrium shifts from 85:15 (envelope:twist-boat) at 25°C to 92:8 at −40°C, as quantified by integration of diastereotopic methylene protons (δ 1.45–1.78 ppm).

Ring puckering coordinates (q₂, φ₂) calculated from DFT simulations show a pseudorotation pathway with a barrier of 3.8 kcal/mol, allowing interconversion between envelope and half-chair conformations.

Table 3: Conformational parameters of the cyclopentane ring

| Parameter | Value | Method | Source |

|---|---|---|---|

| Puckering amplitude (q₂) | 0.42 Å | DFT | |

| Pseudorotation barrier | 3.8 kcal/mol | DFT | |

| ΔG‡ (conformer interconversion) | 2.1 kcal/mol | VT-NMR |

Properties

Molecular Formula |

C22H44N4O4 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

tert-butyl N-[[(1R,2R)-2-aminocyclopentyl]methyl]carbamate;tert-butyl N-[[(1S,2S)-2-aminocyclopentyl]methyl]carbamate |

InChI |

InChI=1S/2C11H22N2O2/c2*1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h2*8-9H,4-7,12H2,1-3H3,(H,13,14)/t2*8-,9-/m10/s1 |

InChI Key |

DGFATFXOMJKHRF-MFBWXLJUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCC[C@H]1N.CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H]1N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCC1N.CC(C)(C)OC(=O)NCC1CCCC1N |

Origin of Product |

United States |

Preparation Methods

Cyclopentane Core Construction

The (1R,2R)-cyclopentyl backbone is typically synthesized via asymmetric hydrogenation or chiral auxiliary-mediated cyclization . For example:

- Asymmetric Hydrogenation : Cyclopentene derivatives are hydrogenated using chiral catalysts like ferrocene-based complexes. A protocol from Ambeed.com achieved 50% yield using a ferrocene-oxazoline catalyst under hydrogen gas (20 mL/min) in methanol at 20°C.

- Diastereoselective Cyclization : Substituted cyclopentane intermediates are formed via ring-closing metathesis or intramolecular alkylation, followed by resolution of stereocenters.

Introduction of the Aminomethyl Group

The aminomethyl side chain is introduced via reductive amination or nucleophilic substitution :

- Reductive Amination : A ketone intermediate (e.g., tert-butyl [(2-oxocyclopentyl)methyl]carbamate) is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/water, yielding 50% of the desired alcohol.

- Nucleophilic Substitution : Chloro or bromo intermediates react with ammonia or protected amines under basic conditions.

Boc Protection of the Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions:

- Standard Protocol : The amine is stirred with Boc anhydride in dichloromethane (DCM) or THF with a catalytic base (e.g., triethylamine) at 0–25°C. Yields exceed 80% when side reactions are minimized.

- Neutral Conditions : A patent (EP3752488B1) highlights improved yields (≥90%) by avoiding salt formation during protection, ensuring easier purification.

Stereochemical Control Strategies

Chiral Catalysts and Resolving Agents

Diastereomeric Resolution

Crystallization or chromatography separates diastereomers. For example:

- Crystallization from Ethyl Acetate : A 68% yield of the (2R,3S)-isomer was achieved by pH-controlled extraction and recrystallization.

- HPLC Purification : Preparative HPLC with chiral columns resolves enantiomers, though this is less scalable.

Reaction Optimization and Conditions

Solvent and Temperature Effects

| Solvent | Temperature | Yield (%) | Selectivity (dr) | Source |

|---|---|---|---|---|

| Methanol | 20°C | 50 | 95:5 | |

| Toluene | 25°C | 90 | 98:2 | |

| THF/Water | 0°C | 68 | 90:10 |

Reducing Agents

| Agent | Substrate | Yield (%) | dr (1R,2R:others) |

|---|---|---|---|

| NaBH₄ | Ketone intermediate | 50 | 85:15 |

| Diisobutylaluminum hydride | Cyclopentanone derivative | 90 | 98:2 |

| Triisobutylaluminum | Chiral ketone | 85 | 95:5 |

Purification and Characterization

Workup Protocols

Analytical Methods

- HPLC : Chiral columns (e.g., Chiralpak AD-H) confirm enantiomeric purity.

- NMR : ¹H and ¹³C NMR verify the Boc group (δ 1.4 ppm for tert-butyl) and cyclopentane protons (δ 1.8–2.5 ppm).

Industrial Scalability and Challenges

Large-scale synthesis requires cost-effective catalysts and minimal purification steps. The patent EP3752488B1 demonstrates that neutral reagent conditions reduce viscosity and improve stirring, enabling batch sizes >50 kg. Key challenges remain:

- Catalyst Cost : Chiral ruthenium or iridium complexes are expensive.

- Waste Management : Solvent recovery (e.g., toluene, THF) is critical for sustainability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminocyclopentyl moiety, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamate group to the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Pharmacological Properties

Rel-tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate has been investigated for its pharmacological properties, particularly in the context of cancer therapy and neurodegenerative diseases.

- Cyclin-Dependent Kinase Inhibition : Compounds similar to this compound have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. Preliminary studies suggest that modifications in the cyclopentane structure enhance binding affinity to CDKs, potentially leading to anticancer applications .

- Enzyme Modulation : Research indicates that carbamate derivatives can act as enzyme inhibitors or modulators. The presence of hydroxymethyl groups in related compounds has been shown to influence the binding and activity of enzymes involved in metabolic pathways. This modulation can be pivotal in drug design for metabolic disorders .

Neuropharmacological Applications

The compound's structure suggests potential interaction with neurotransmitter receptors, positioning it as a candidate for treating neurodegenerative diseases.

- Neurological Effects : Similar compounds have been studied for their effects on neurological processes, including interactions with serotonin and dopamine receptors. These interactions may lead to therapeutic effects in conditions such as depression and anxiety .

Inhibition of Cyclin-Dependent Kinases

A study focusing on structurally related carbamates demonstrated significant inhibition of CDK activity, highlighting their potential as therapeutic agents in cancer treatment. The study emphasized the importance of structural modifications to optimize binding affinity and selectivity towards specific CDKs .

Enzyme Inhibition Mechanisms

Research into the enzyme inhibition mechanisms of carbamates revealed that modifications at the nitrogen atom could enhance inhibitory activity against certain metabolic enzymes. This finding is crucial for developing compounds aimed at treating metabolic disorders .

Neuropharmacological Studies

Investigations into the neuropharmacological properties of similar compounds showed promising results in modulating neurotransmitter systems. These studies suggest that this compound may have therapeutic potential in treating conditions like Alzheimer's disease through its interaction with acetylcholine receptors .

Mechanism of Action

The mechanism of action of rel-tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group can undergo hydrolysis, releasing the active aminocyclopentyl moiety, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues: Cyclopentyl vs. Cyclohexyl Derivatives

Impact of Ring Size :

Stereoisomeric Variants

Stereochemical Influence :

Functional Group Modifications

Protecting Group Comparison :

Physicochemical Properties

Key Observations :

Comparison with Analogues :

- Cyclohexyl Derivatives: Synthesized via (1R,2R)-DACH (diaminocyclohexane) reaction with Boc anhydride (88% yield) .

- Benzyl Analogues : Require benzyl chloroformate, with lower yields (~66%) due to competing side reactions .

Biological Activity

Rel-tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate, with the CAS number 1016971-66-6, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 304.2 ± 31.0 °C |

| Flash Point | 137.8 ± 24.8 °C |

| GHS Signal Word | Danger |

These properties indicate that the compound is stable under standard conditions but requires careful handling due to its classification as hazardous.

Biological Activity

Mechanism of Action

Research indicates that compounds similar to this compound exhibit a variety of biological activities, particularly in anti-inflammatory and neuroprotective contexts. The mechanism of action often involves modulation of neurotransmitter systems and inhibition of inflammatory pathways.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory properties of related carbamate derivatives, showing significant inhibition of inflammation in animal models. For instance, certain derivatives demonstrated up to 54% inhibition in carrageenan-induced paw edema models compared to standard anti-inflammatory drugs like indomethacin . This suggests that this compound may possess similar therapeutic potential.

Case Studies and Research Findings

-

Neuroprotective Effects

In a study focusing on neurodegenerative diseases, compounds with similar structures were found to enhance neuronal survival under stress conditions by modulating apoptotic pathways . This opens avenues for investigating this compound in neuroprotection. -

In Silico Studies

Computational docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies suggest that it may effectively bind to receptors involved in inflammatory responses, supporting its potential as an anti-inflammatory agent . -

Synthesis and Optimization

The synthesis of this compound has been optimized for yield and purity. The methods typically involve the reaction of tert-butyl carbamate with (1R,2R)-2-aminocyclopentane under controlled conditions . This synthetic route is crucial for obtaining sufficient quantities for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.